Sternbin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sternbin involves the resolution of synthetically prepared racemic this compound into its pure enantiomers. This process can be carried out using various chromatographic techniques. The synthetic route typically involves the use of methanol as a solvent, where configurational stability is observed, although racemization may occur in cell culture media.
Industrial Production Methods
Currently, this compound is not produced on an industrial scale. It is primarily available for research purposes and is extracted from the Yerba Santa plant .
Chemical Reactions Analysis
Types of Reactions
Sternbin undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can result in modified flavanone structures.
Scientific Research Applications
Sternbin has several scientific research applications, including:
Mechanism of Action
Sternbin exerts its effects through several molecular targets and pathways:
Neuroprotection: This compound activates the Nrf2 pathway, which leads to the expression of antioxidant and cytoprotective genes. This activation helps protect nerve cells from oxidative stress and inflammation.
Anti-inflammatory: This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways.
Antioxidant: This compound scavenges free radicals and reduces oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Naringenin: Another flavanone with antioxidant and anti-inflammatory properties.
Hesperetin: Known for its neuroprotective and anti-inflammatory effects.
Sakuranetin: A flavanone with similar antioxidant properties.
Uniqueness of Sternbin
This compound is unique due to its potent neuroprotective effects, which are attributed to its ability to strongly induce the Nrf2 pathway . This sets it apart from other similar flavanones, making it a promising candidate for further research in neuroprotection and anti-inflammatory therapies.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJORLEPQBKDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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